2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide
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Overview
Description
2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide is a useful research compound. Its molecular formula is C9H11N3O3S and its molecular weight is 241.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Synthesis and Antimicrobial Potential : 1,3-benzoxazole-5-sulfonamide derivatives, including those similar to 2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide, were synthesized and tested for antimicrobial activity. Some compounds showed comparable or better activity against bacterial and fungal strains compared to reference drugs like Ciprofloxacin and Fluconazole (Vinoda et al., 2016).
Antimicrobial Evaluation of Novel Derivatives : Newly synthesized 5-amino-2-(4-substitutedphenyl/benzyl)benzoxazoles and 2-substituted-5-(4-nitro/aminophenylsulfonamido)benzoxazoles were evaluated for antimicrobial activities against various bacterial and fungal strains, including drug-resistant isolates (Ertan-Bolelli et al., 2016).
Applications in Drug Development
Potential Light Harvesting Properties : Quantum mechanical studies of aromatic halogen-substituted sulfonamidobenzoxazole compounds, similar to this compound, revealed potential applications in light harvesting, indicating their usefulness in designing new DSSCs (Dye-Sensitized Solar Cells) (Sheena Mary et al., 2019).
Carbonic Anhydrase Inhibition for Cancer Therapy : Glycoconjugate benzene sulfonamides, which could include derivatives of this compound, were found to inhibit carbonic anhydrase, a tumor-associated enzyme. This inhibition is being explored for cancer therapies (Wilkinson et al., 2006).
Synthesis for Antitumor Activities : Certain benzoxazole derivatives, similar to this compound, have been synthesized and tested for antitumor activities against human leukemia cells, showing potential as new antitumor agents (Oksuzoglu et al., 2017).
Fluorescence Sensing of Anions : Derivatives of this compound have been used in the development of anion sensors, with potential applications in chemical sensing and analysis (Wu et al., 2007).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit rna-dependent rna polymerase (rdrp), a crucial enzyme in viral replication and transcription . This suggests that 2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide may also target RdRp or similar enzymes.
Mode of Action
Based on the structural similarity to other compounds, it is plausible that it binds to its target enzyme, inhibiting its function . This interaction could lead to changes in the enzyme’s activity, potentially disrupting the replication and transcription of viruses.
Biochemical Pathways
If it does inhibit rdrp as suggested, it would affect the viral replication pathway . Inhibition of RdRp would prevent the synthesis of viral RNA, thereby disrupting the life cycle of the virus.
Result of Action
If it does inhibit rdrp, it could potentially disrupt the replication and transcription of viruses, thereby inhibiting viral proliferation .
Properties
IUPAC Name |
2-(2-aminoethyl)-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3S/c10-4-3-9-12-7-5-6(16(11,13)14)1-2-8(7)15-9/h1-2,5H,3-4,10H2,(H2,11,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMPKJIHDWELEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)N=C(O2)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.